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molecular formula C13H8N2O3 B8813526 5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde

5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde

Cat. No. B8813526
M. Wt: 240.21 g/mol
InChI Key: BHLAFAUALUGNSA-UHFFFAOYSA-N
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Patent
US08563719B2

Procedure details

To a 40° C. solution of Na2CO3 (3.9 g, 36 mmol) in inert gas (nitrogen or argon) degassed aqueous dioxane (100 mL, 2:1 dioxane: H2O) was added [HP(t-Bu)3]BF4 (0.52 g, 1.8 mmol) and Pd(OAc)2 (0.4 g, 0.18 mmol). The mixture was stirred at 30° C. (internal temperature) under an atmosphere nitrogen for 30 min, and then 6-iodoquinazolin-4(3H)-one ((Va); 5 g, 18 mmol) and 5-formylfuran-2-ylboronic acid ((VIa); 4.1 g, 29 mmol) were added. The mixture was heated to 80° C. (internal temperature) and stirred until TLC analysis showed completion of the reaction. The reaction product mixture was cooled to ambient temperature and filtered through celite (1 g), and the filter cake was washed with n-BuOH (200 mL). The combined filtrates were separated and the organic layer was washed twice with a saturated aqueous solution of NaCl (100 mL each). The organic phase was concentrated down to about 50 mL under vacuum and the residue was cooled to ambient temperature with stirring to precipitate the product. The slurry was filtered and the filter cake was washed with n-BuOH (40 mL) and then dried at 60° C. under vacuum to give crude compound of formula (IX) (4.5 g, 91% HPLC, 16.5 mmol). 1H NMR (300 MHz, d6-DMSO, 1347-126-19): δ 7.47 (d, J=3.6 Hz, 1H), 7.68 (d, J=3.6 Hz, 1H), 7.77 (d, J=8.7 Hz, 1H), 8.14 (d, J=2.1 Hz, 1H), 8.28 (dd, J=8.7 Hz, J=2.1 Hz, 1H), 8.53 (d, J=2.1 Hz, 1H), 9.64 (s, 1H).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
[HP(t-Bu)3]BF4
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
4.1 g
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Na+].[Na+].I[C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[CH:13][NH:12][C:11]2=[O:18].[CH:19]([C:21]1[O:25][C:24](B(O)O)=[CH:23][CH:22]=1)=[O:20]>CC([O-])=O.CC([O-])=O.[Pd+2].O1CCOCC1>[O:18]=[C:11]1[C:10]2[C:15](=[CH:16][CH:17]=[C:8]([C:24]3[O:25][C:21]([CH:19]=[O:20])=[CH:22][CH:23]=3)[CH:9]=2)[N:14]=[CH:13][NH:12]1 |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
[HP(t-Bu)3]BF4
Quantity
0.52 g
Type
reactant
Smiles
Name
Quantity
0.4 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
IC=1C=C2C(NC=NC2=CC1)=O
Name
Quantity
4.1 g
Type
reactant
Smiles
C(=O)C1=CC=C(O1)B(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 30° C. (internal temperature) under an atmosphere nitrogen for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 80° C. (internal temperature)
STIRRING
Type
STIRRING
Details
stirred until TLC analysis
CUSTOM
Type
CUSTOM
Details
completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction product mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered through celite (1 g)
WASH
Type
WASH
Details
the filter cake was washed with n-BuOH (200 mL)
CUSTOM
Type
CUSTOM
Details
The combined filtrates were separated
WASH
Type
WASH
Details
the organic layer was washed twice with a saturated aqueous solution of NaCl (100 mL each)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated down to about 50 mL under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled to ambient temperature
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the filter cake was washed with n-BuOH (40 mL)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1NC=NC2=CC=C(C=C12)C1=CC=C(O1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.5 mmol
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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